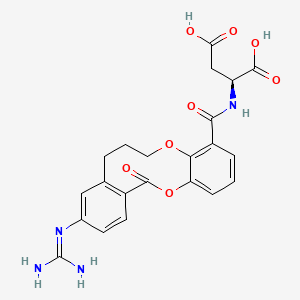
Human enteropeptidase-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Human enteropeptidase-IN-3 is a synthetic inhibitor specifically designed to target human enteropeptidase, a serine protease enzyme that plays a crucial role in the activation of digestive enzymes in the small intestine. Enteropeptidase is responsible for converting trypsinogen into its active form, trypsin, which subsequently activates other pancreatic enzymes essential for digestion .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of human enteropeptidase-IN-3 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The process typically begins with the preparation of a protected amino acid derivative, followed by a series of condensation and deprotection steps to yield the desired inhibitor. Common reagents used in these reactions include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and protecting groups such as tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) .
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route to accommodate larger quantities. This requires optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed for purification and characterization .
Análisis De Reacciones Químicas
Types of Reactions: Human enteropeptidase-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Substitution reactions can be used to introduce different substituents onto the core structure of the inhibitor.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or catalyst.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and properties .
Aplicaciones Científicas De Investigación
Human enteropeptidase-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Employed in research to understand the role of enteropeptidase in digestive processes and related disorders.
Medicine: Investigated for its potential therapeutic applications in conditions where modulation of enteropeptidase activity is beneficial, such as pancreatitis and certain digestive disorders.
Industry: Utilized in the production of recombinant proteins by controlling the activation of fusion proteins.
Mecanismo De Acción
Human enteropeptidase-IN-3 exerts its effects by binding to the active site of human enteropeptidase, thereby inhibiting its enzymatic activity. This inhibition prevents the conversion of trypsinogen to trypsin, ultimately affecting the activation of other pancreatic enzymes. The molecular targets involved include the catalytic serine residue within the active site of enteropeptidase, and the pathways affected are those related to digestive enzyme activation .
Comparación Con Compuestos Similares
Bovine enteropeptidase-IN-1: An inhibitor targeting bovine enteropeptidase with similar mechanisms of action.
Porcine enteropeptidase-IN-2: Designed to inhibit porcine enteropeptidase, used in comparative studies.
Synthetic peptide inhibitors: Various synthetic peptides designed to inhibit enteropeptidase activity in different species.
Uniqueness: Human enteropeptidase-IN-3 is unique due to its high specificity for human enteropeptidase, making it a valuable tool for research and potential therapeutic applications in human health. Its design and synthesis are optimized for maximum efficacy and minimal off-target effects .
Propiedades
Fórmula molecular |
C22H22N4O8 |
|---|---|
Peso molecular |
470.4 g/mol |
Nombre IUPAC |
(2S)-2-[[10-(diaminomethylideneamino)-13-oxo-7,8-dihydro-6H-benzo[e][1,8]benzodioxecine-4-carbonyl]amino]butanedioic acid |
InChI |
InChI=1S/C22H22N4O8/c23-22(24)25-12-6-7-13-11(9-12)3-2-8-33-18-14(4-1-5-16(18)34-21(13)32)19(29)26-15(20(30)31)10-17(27)28/h1,4-7,9,15H,2-3,8,10H2,(H,26,29)(H,27,28)(H,30,31)(H4,23,24,25)/t15-/m0/s1 |
Clave InChI |
ANRCLDWFMUYQBV-HNNXBMFYSA-N |
SMILES isomérico |
C1CC2=C(C=CC(=C2)N=C(N)N)C(=O)OC3=CC=CC(=C3OC1)C(=O)N[C@@H](CC(=O)O)C(=O)O |
SMILES canónico |
C1CC2=C(C=CC(=C2)N=C(N)N)C(=O)OC3=CC=CC(=C3OC1)C(=O)NC(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-[1-[1-[4-[3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl]phenyl]piperidin-4-yl]piperidin-4-yl]phenoxy]piperidine-2,6-dione](/img/structure/B12372867.png)
![4-[2-[3-[(E)-2-(7-iodo-1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]-1-methylpyrido[3,4-b]indol-9-yl]ethyl]morpholine;iodide](/img/structure/B12372869.png)


![1-Methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)-cyanomethyl]-quinolinium Iodide](/img/structure/B12372881.png)
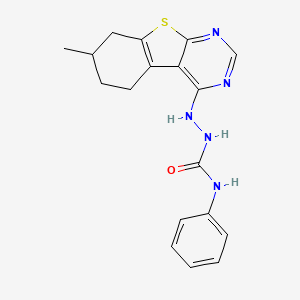
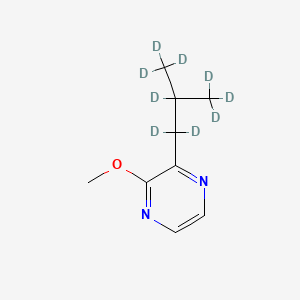
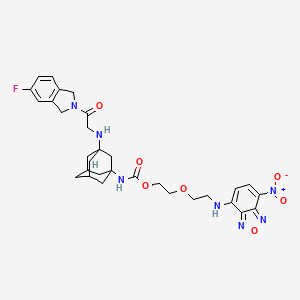
![disodium;2-[4-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-sulfonatophenyl]-6-methyl-1,3-benzothiazole-7-sulfonate](/img/structure/B12372912.png)

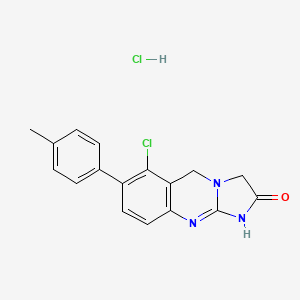
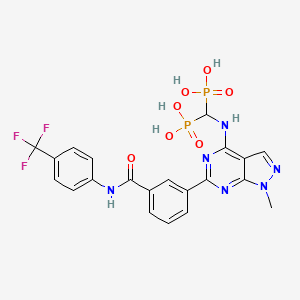

![[(1R,2R,13S,14S,24R)-9,19-dihydroxy-13-methoxy-11,17-dimethyl-3,7,15,21-tetraoxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-4,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate](/img/structure/B12372925.png)
